Product packaging for 8-Oxotetrahydrothalifendine(Cat. No.:)

8-Oxotetrahydrothalifendine

Cat. No.: B1213835
M. Wt: 339.3 g/mol
InChI Key: XSILRSUKELEZIF-UHFFFAOYSA-N
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Description

Historical Trajectories and Intellectual Foundations of 8-Oxotetrahydrothalifendine Research

The intellectual foundations for the study of this compound are rooted in the systematic investigation of plant alkaloids that gained momentum in the 19th and 20th centuries. The discovery of potent compounds like morphine and berberine (B55584) from plants spurred chemists to explore the chemical constituents of a vast array of flora. oup.comncats.io The early focus was on isolating and structurally elucidating these often complex molecules, a challenging endeavor that pushed the boundaries of analytical chemistry.

The specific history of this compound is more recent. It was identified as a naturally occurring alkaloid in various plant species, including those from the Thalictrum (meadow-rue) genus, Hydrastis canadensis (goldenseal), and Coscinium fenestratum (tree turmeric). wikidoc.orgplos.orgnih.govjipbs.com For instance, a 1998 study on the antitubercular natural products from commercial Hydrastis canadensis powder reported the isolation of this compound alongside other well-known alkaloids like berberine and canadine. acs.orgthieme-connect.comcardiff.ac.uk This discovery was part of a broader effort to identify the bioactive constituents of medicinal plants. acs.orgcardiff.ac.uk The presence of this compound in these plants, often alongside more abundant and pharmacologically studied alkaloids, positioned it as a compound of interest for understanding the biosynthetic pathways and chemotaxonomic relationships within these plant families. nih.gov

The intellectual impetus for its continued study stems from several key areas:

Chemotaxonomy: The distribution of specific alkaloids, including this compound, across different plant species provides valuable data for classifying plants and understanding their evolutionary relationships. nih.gov

Biosynthesis: The structural relationship of this compound to other protoberberine alkaloids suggests a shared biosynthetic origin. Research in this area aims to elucidate the enzymatic steps involved in its formation from precursor molecules like (S)-reticuline. nih.gov

Natural Product Discovery: The ongoing search for novel bioactive compounds from natural sources provides a continuous rationale for isolating and characterizing even minor constituents of medicinal plants. cardiff.ac.uk

Epistemological Frameworks and Current Research Paradigms in this compound Studies

The study of this compound is guided by several epistemological frameworks prevalent in natural product chemistry. One central paradigm is the structure-activity relationship (SAR), which posits that the biological activity of a molecule is directly related to its three-dimensional structure. Although initial screenings found this compound to be inactive in some antitubercular assays, the potential for other biological activities remains an area of investigation. acs.orgthieme-connect.comcardiff.ac.uk For example, a study on an alkaloid derivative from Coscinium fenestratum, identified as a derivative of (-)-8-oxotetrahydrothalifendine, explored its dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory activity, highlighting a paradigm of seeking novel anti-inflammatory agents from natural sources. jipbs.com

Another guiding framework is the concept of "chemical ecology," which examines the role of secondary metabolites like this compound in the interactions between plants and their environment. These compounds may serve as defense mechanisms against herbivores or pathogens. nih.gov

Current research paradigms in the study of protoberberine alkaloids, including this compound, are increasingly interdisciplinary. They often involve a combination of:

Phytochemical analysis: To identify and quantify the compound in various plant sources.

Chemical synthesis: To provide larger quantities of the compound for biological testing and to create analogues for SAR studies.

Pharmacological screening: To evaluate its potential therapeutic effects.

Molecular biology and genetics: To understand its biosynthetic pathways and potentially engineer its production in microbial systems.

Methodological Underpinnings and Cross-Disciplinary Approaches in this compound Investigations

The investigation of this compound relies on a suite of sophisticated analytical and synthetic methodologies.

Isolation and Structural Elucidation: The initial step in studying this compound involves its extraction from plant material and purification. This is typically achieved through chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). plantsjournal.com

Once isolated, the structure of this compound is determined using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.netnih.gov

Mass Spectrometry (MS): This technique determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in its identification. nih.govuba.ar

X-ray Crystallography: This powerful technique provides the definitive three-dimensional structure of the molecule in its crystalline state, confirming its stereochemistry and conformation. researchgate.netazolifesciences.comnih.govlibretexts.orgucf.edu A study published in 2003 provided detailed crystallographic data for 10-Hydroxy-9-methoxy-5,6,13,13a-tetrahydro ncats.ioacs.orgdioxolo[4,5-g]isoquino[3,2-a]isoquinolin-8-one, which is this compound. researchgate.net

Chemical Synthesis: The total synthesis of protoberberine alkaloids, including structures related to this compound, has been an active area of research. These synthetic efforts not only confirm the structure of the natural product but also provide access to analogues for further study. acs.orgmdpi.comacs.orgmdpi.com Synthetic strategies often involve the construction of the tetracyclic isoquinoline (B145761) core through various cyclization reactions.

Cross-Disciplinary Approaches: The study of this compound benefits from a convergence of disciplines. For example, ethnobotanical knowledge about the traditional uses of plants containing this alkaloid can guide phytochemical and pharmacological investigations. nih.gov Furthermore, research into the biosynthetic pathways of protoberberine alkaloids in plants like Coptis chinensis provides insights into how this compound might be produced in nature and opens up possibilities for its biotechnological production. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₉H₁₇NO₅ researchgate.net
Molecular Weight 355.34 g/mol Calculated

Table 2: Spectroscopic Data for this compound

Technique Key Observations Source
¹H NMR Signals corresponding to aromatic protons, methoxy (B1213986) groups, and the tetrahydroisoquinoline core. researchgate.net
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons. researchgate.net
Mass Spectrometry Molecular ion peak consistent with the molecular formula. jipbs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO5 B1213835 8-Oxotetrahydrothalifendine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

17-hydroxy-16-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-14-one

InChI

InChI=1S/C19H17NO5/c1-23-18-14(21)3-2-11-6-13-12-8-16-15(24-9-25-16)7-10(12)4-5-20(13)19(22)17(11)18/h2-3,7-8,13,21H,4-6,9H2,1H3

InChI Key

XSILRSUKELEZIF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC2=C1C(=O)N3CCC4=CC5=C(C=C4C3C2)OCO5)O

Canonical SMILES

COC1=C(C=CC2=C1C(=O)N3CCC4=CC5=C(C=C4C3C2)OCO5)O

Synonyms

8-OTHT cpd
8-oxotetrahydrothalifendine

Origin of Product

United States

Biosynthetic Pathways and Regulation of 8 Oxotetrahydrothalifendine

Elucidation of Precursor Flux and Intermediates in 8-Oxotetrahydrothalifendine Biogenesis

The biogenesis of this compound, an isoquinoline (B145761) alkaloid, originates from the shikimate pathway. The primary precursor is the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to form the core isoquinoline scaffold. Key intermediates in this pathway include (S)-norcoclaurine, which is considered the central intermediate in the biosynthesis of most benzylisoquinoline alkaloids.

Further steps involve a series of oxidations, methylations, and cyclizations to yield the protoberberine skeleton, a common structural feature of this class of alkaloids. While the complete, step-by-step pathway leading specifically to this compound has not been fully elucidated in all producing organisms, it is understood to be closely related to the well-characterized berberine (B55584) biosynthetic pathway. It is hypothesized that this compound arises from a late-stage oxidation of a tetrahydroprotoberberine intermediate.

Enzymology of this compound Biosynthesis: Identification and Characterization of Catalytic Machinery

The enzymatic machinery responsible for the biosynthesis of this compound is complex, involving a cascade of specialized enzymes. While enzymes specific to the final oxidation step to form this compound are not definitively characterized, the enzymes involved in the formation of its protoberberine precursors are better understood. These include:

Tyrosine Decarboxylase (TYDC): Catalyzes the conversion of L-tyrosine to tyramine (B21549).

Norcoclaurine Synthase (NCS): Condenses tyramine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine.

Cytochrome P450 Monooxygenases (CYPs): A diverse family of enzymes responsible for various hydroxylation and cyclization reactions.

O-Methyltransferases (OMTs): Catalyze the transfer of methyl groups to hydroxyl moieties on the alkaloid scaffold.

Berberine Bridge Enzyme (BBE): A key enzyme that forms the characteristic bridge structure of protoberberine alkaloids.

Tetrahydroprotoberberine Oxidase (THBO): An enzyme that has been shown to be involved in the final step of berberine biosynthesis and could be analogous to the enzyme responsible for the formation of this compound. rjptonline.org

Table 1: Key Enzyme Classes in Protoberberine Alkaloid Biosynthesis

Enzyme ClassFunction
Tyrosine DecarboxylaseDecarboxylation of L-tyrosine
Norcoclaurine SynthaseFormation of the core isoquinoline scaffold
Cytochrome P450 MonooxygenasesHydroxylation and cyclization reactions
O-MethyltransferasesMethylation of hydroxyl groups
Berberine Bridge EnzymeFormation of the protoberberine bridge
Tetrahydroprotoberberine OxidaseOxidation of tetrahydroprotoberberine intermediates

Transcriptional and Post-Transcriptional Regulation of Genes Encoding this compound Biosynthetic Enzymes

The expression of genes encoding the biosynthetic enzymes for this compound is tightly regulated at both the transcriptional and post-transcriptional levels. This regulation allows the producing organism to control the production of the alkaloid in response to developmental cues and environmental stimuli.

Post-Transcriptional Regulation: Post-transcriptional mechanisms, such as alternative splicing and regulation by microRNAs (miRNAs), can also influence the levels of functional enzymes. For instance, the stability of messenger RNA (mRNA) transcripts for biosynthetic enzymes can be a critical control point. nih.gov In some systems, the half-life of these mRNAs can change in response to stimuli, leading to rapid adjustments in enzyme production. nih.gov

Metabolic Engineering and Synthetic Biology Strategies for Modulating this compound Production Pathways

The fields of metabolic engineering and synthetic biology offer powerful tools to manipulate and enhance the production of valuable natural products like this compound. nih.govsciepublish.commdpi.comfrontiersin.org These strategies aim to overcome the limitations of natural production systems, such as low yields and complex regulatory networks. nih.gov

Key Strategies Include:

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing the genes that encode enzymes catalyzing the slowest steps in the biosynthetic pathway can significantly increase product yield.

Downregulation of Competing Pathways: By reducing the expression of genes in pathways that compete for the same precursors, metabolic flux can be redirected towards the desired product.

Heterologous Expression: The entire biosynthetic pathway for this compound can be transferred into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. sciepublish.com These hosts can be more easily cultivated and optimized for industrial-scale production.

Enzyme Engineering: The catalytic properties of biosynthetic enzymes can be improved through protein engineering techniques, leading to increased efficiency and specificity.

Table 2: Metabolic Engineering Approaches

StrategyDescription
OverexpressionIncreasing the expression of key biosynthetic genes.
DownregulationDecreasing the expression of genes in competing pathways.
Heterologous ProductionTransferring the biosynthetic pathway to a microbial host.
Enzyme EngineeringModifying enzymes for improved catalytic activity.

Comparative Genomics and Proteomics in Diverse Organisms Producing this compound

Comparative genomics and proteomics provide valuable insights into the evolution and diversity of the biosynthetic pathways leading to this compound and related alkaloids. isaaa.orgnih.gov By comparing the genomes and proteomes of different producing organisms, researchers can identify conserved and divergent features of the biosynthetic machinery. nih.govmdpi.comuniovi.es

Genomic Comparisons: Genomic analyses can reveal the presence and organization of gene clusters encoding biosynthetic enzymes. These clusters often contain all the necessary genes for a particular pathway, facilitating their identification and functional characterization. Comparing these clusters across different species can shed light on how these pathways have evolved.

Proteomic Analyses: Proteomics involves the large-scale study of proteins and can be used to identify the enzymes that are actively being expressed in a particular tissue or under specific conditions. uniovi.es By comparing the proteomes of high- and low-producing strains or different plant tissues, it is possible to identify the key enzymes and regulatory proteins involved in this compound biosynthesis. This approach can also uncover novel enzymes and regulatory mechanisms. uniovi.es

Chemical Synthesis and Derivatization Strategies for 8 Oxotetrahydrothalifendine Analogues

Advanced Total Synthesis Approaches for the 8-Oxotetrahydrothalifendine Scaffold

The total synthesis of aporphine (B1220529) alkaloids like this compound presents a considerable challenge due to the presence of a chiral center and a sterically congested biaryl linkage. Modern synthetic methods have been developed to address these challenges, often diverging from biomimetic pathways to achieve higher efficiency. acs.org

Retrosynthetic Analysis and Key Strategic Disconnections

A common retrosynthetic approach for the aporphine scaffold, which is the core of this compound, involves key disconnections of the tetracyclic ring system. The primary disconnection is typically the biaryl bond, which can be formed in a late-stage intramolecular coupling reaction. This leads back to a substituted tetrahydroisoquinoline precursor. Another key disconnection is made within the tetrahydroisoquinoline ring itself, often leading back to a substituted phenethylamine (B48288) and a corresponding aldehyde or its equivalent, which can be joined via a Pictet-Spengler or Bischler-Napieralski reaction.

A generalized retrosynthetic analysis for the aporphine core is as follows:

Disconnection 1 (C-C or C-O bond of the biaryl system): This is often the most crucial step. Palladium-catalyzed cross-coupling reactions are frequently employed for this transformation. nih.gov

Disconnection 2 (C-N and C-C bonds of the tetrahydroisoquinoline ring): This leads to simpler, commercially available or easily synthesized starting materials like substituted phenethylamines and phenylacetic acids or their derivatives. The Bischler-Napieralski reaction followed by reduction is a classic approach to form the tetrahydroisoquinoline ring. researchgate.net

Key Reaction Description Typical Reagents Reference
Bischler-Napieralski ReactionCyclization of a β-phenylethyl-amide to a dihydroisoquinoline.POCl₃, PPA researchgate.net
Pictet-Spengler ReactionCondensation of a β-arylethylamine with an aldehyde followed by cyclization.Acid or base catalysis nih.govacs.org
Palladium-Catalyzed ArylationIntramolecular formation of the biaryl bond to complete the aporphine core.Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., XPhos) acs.orgnih.gov
Benzyne Chemistry[4+2] cycloaddition reactions can also be utilized to form the aporphine core.Benzyne precursors (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) researchgate.net

Stereocontrolled and Enantioselective Methodologies for this compound Core Construction

Achieving stereocontrol, particularly at the C6a position, is a critical aspect of aporphine alkaloid synthesis. Several enantioselective methods have been developed to this end.

One approach involves the use of chiral catalysts in key bond-forming reactions. For instance, late-stage asymmetric hydrogenation using a chiral iridium(I) catalyst has been successfully employed in the synthesis of (S)-nuciferine, an aporphine alkaloid. researchgate.net Another strategy is the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, which can be removed in a later step.

A significant advancement has been the use of organocatalysis. For example, the enantioselective intramolecular Friedel-Crafts-type 1,4-addition has been used to construct a spiroindane skeleton, a key intermediate for certain proaporphine alkaloids, with high enantioselectivity. researchgate.net While not directly applied to this compound, this demonstrates the power of modern asymmetric catalysis in this field.

The Noyori asymmetric reduction of an imine intermediate formed after a Bischler-Napieralski cyclization is another powerful method to introduce chirality into the tetrahydroisoquinoline core with high enantiomeric excess. researchgate.net

Methodology Key Features Example Application Reference
Asymmetric HydrogenationLate-stage introduction of chirality using a chiral metal catalyst.Synthesis of (S)-nuciferine using a chiral Iridium(I) catalyst. researchgate.net
Diastereoselective Reductive CyclizationUse of substrate control to favor the formation of one diastereomer.Synthesis of C7-oxygenated aporphine alkaloids. acs.orgnih.gov
OrganocatalysisEnantioselective construction of key carbocyclic frameworks.Asymmetric synthesis of proaporphine alkaloids via intramolecular Friedel-Crafts reaction. researchgate.net
Noyori Asymmetric ReductionHighly enantioselective reduction of imines to chiral amines.Construction of chiral tetrahydroisoquinolines. researchgate.net

Strategies for Complex Macrocyclic or Polycyclic Systems Related to this compound

The structural framework of aporphine alkaloids can be extended to more complex systems, such as macrocyclic bisbenzylisoquinoline alkaloids. The synthetic strategies for these larger structures often rely on the principles developed for the monomeric aporphine units. A key challenge is the selective coupling of two tetrahydroisoquinoline monomers. Palladium-catalyzed C-O or C-C coupling reactions have been utilized for the construction of the macrocyclic skeleton. acs.orgnih.gov

Semi-Synthetic Transformations of Natural this compound for Structural Probe Generation

While specific semi-synthetic modifications of this compound are not extensively documented, the general reactivity of the aporphine scaffold allows for a variety of transformations. This compound has been isolated from natural sources such as Hydrastis canadensis. researchgate.netacs.org

Semi-synthetic modifications of related aporphine alkaloids have been performed to create derivatives for structure-activity relationship studies. nih.gov These modifications typically target the functional groups on the aromatic rings and the nitrogen atom of the tetrahydroisoquinoline core. Common reactions include:

O-Demethylation: Removal of methyl ethers to yield free hydroxyl groups, which can be important for biological activity. nih.gov

N-Alkylation/Acylation: Modification of the nitrogen atom to explore the impact of different substituents on activity. nih.gov

Bromination: Introduction of bromine atoms onto the aromatic rings, which can serve as handles for further functionalization via cross-coupling reactions. nih.gov

Dehydrogenation: Oxidation of the tetrahydroisoquinoline ring to the corresponding isoquinoline (B145761). nih.gov

These transformations can generate a library of analogues that are useful as structural probes to investigate the mechanism of action of the parent compound.

Development of Novel Synthetic Methodologies Inspired by the this compound Structure

The unique structure of aporphine alkaloids has inspired the development of new synthetic methods. For example, the challenge of constructing the biaryl bond has led to innovations in intramolecular coupling reactions. Indium trichloride (B1173362) (InCl₃) has been used to mediate a cycloisomerization reaction to form 10-halophenanthrene derivatives, which are key intermediates in the synthesis of some aporphine alkaloids. rsc.org

Furthermore, direct ring metalation of alkoxy isoquinolines followed by Suzuki cross-coupling and intramolecular acylation has provided a novel and flexible route to oxoisoaporphine alkaloids. beilstein-journals.org These methodologies, developed through the study of aporphine-like structures, contribute to the broader toolkit of synthetic organic chemistry. digitellinc.com

Combinatorial Chemistry and Library Synthesis Based on the this compound Skeleton for Mechanistic Screening

Combinatorial chemistry approaches can be applied to the aporphine scaffold to generate large libraries of related compounds for high-throughput screening. While specific combinatorial libraries based on this compound are not described in the reviewed literature, the modular nature of aporphine synthesis lends itself to such an approach.

A combinatorial library could be generated by varying the substitution patterns on the two aromatic rings of the tetrahydroisoquinoline precursor. For example, a set of substituted phenethylamines could be reacted with a set of substituted phenylacetic acids via the Bischler-Napieralski reaction, followed by a late-stage intramolecular arylation to complete the aporphine core. This would allow for the rapid generation of a diverse set of analogues for mechanistic screening, helping to identify key structural features responsible for any observed biological activity. medjrf.com

Molecular and Cellular Pharmacological Mechanisms of 8 Oxotetrahydrothalifendine

Elucidation of Specific Molecular Targets and Binding Interactions of 8-Oxotetrahydrothalifendine

The pharmacological profile of this compound is defined by its interactions with specific biological macromolecules. These interactions include binding to cellular receptors and inhibiting enzyme activity, which in turn initiate a cascade of cellular responses.

Computational predictions based on the structure of this compound (under the synonym 8-Oxocanadine) suggest its potential to interact with several nuclear receptors. These receptors are crucial regulators of gene expression, and their modulation can have significant physiological effects. The predicted binding affinities indicate a possibility of interaction with the Androgen, Thyroid, and Glucocorticoid receptors. Furthermore, a potential interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is also predicted. plantaedb.com PPARγ is a key regulator of adipogenesis, inflammation, and glucose metabolism.

Table 1: Predicted Receptor Binding Profile of this compound

Target Receptor Predicted Binding Probability (%)
Androgen Receptor + 55.29%
Thyroid Receptor + 54.45%
Glucocorticoid Receptor + 86.83%
PPAR gamma + 54.45%

Data based on computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening predictions for the synonym 8-Oxocanadine. plantaedb.com

A significant finding in the study of this compound's mechanism of action is its role as an enzyme inhibitor wikipedia.orglibretexts.org. Research has demonstrated that a derivative of (-)-8-oxotetrahydrothalifendine possesses the ability to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. jipbs.com These enzymes are pivotal in the inflammatory pathway, as they are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.

In a study, an isolated derivative of (-)-8-oxotetrahydrothalifendine demonstrated significant COX inhibitory activity. While the control experiment showed a maximum COX enzyme activity of 73 µmol/min, the presence of the compound reduced this activity to 50 µmol/min. jipbs.com For comparison, the standard inhibitors aspirin (B1665792) and nimesulide (B1678887) reduced the activity to 38 and 29 µmol/min, respectively. jipbs.com The compound also exhibited significant LOX inhibition when compared to the standard inhibitor vanillin. jipbs.com This dual inhibition of both COX and LOX pathways suggests a potent anti-inflammatory potential.

Table 2: Cyclooxygenase (COX) Inhibitory Activity

Treatment COX Activity (µmol/min)
Control (Maximum Enzyme Activity) 73
(-)-8-Oxotetrahydrothalifendine Derivative 50
Aspirin (Standard) 38
Nimesulide (Standard) 29

Source: Journal of Innovations in Pharmaceutical and Biological Sciences. jipbs.com

Furthermore, this compound has been identified as an inhibitor of the bacterial cell division protein FtsZ cardiff.ac.uknih.gov. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis, making it an attractive target for new antibacterial agents. nih.govnih.gov The compound has also been reported to inhibit luxS, a key enzyme in bacterial quorum sensing. researchgate.net In contrast to these findings, one study isolating various compounds from Hydrastis canadensis powder found this compound to be inactive as an antitubercular agent. cardiff.ac.uknih.gov

The specific molecular interactions underpinning the binding of this compound to its protein targets are still under investigation. For its inhibitory action on FtsZ, it is suggested that the mechanism involves interference with the protein's GTPase activity, which is crucial for its polymerization into the Z-ring structure required for cell division. nih.govplos.org The binding of inhibitors to FtsZ can disrupt this process. nih.gov The predicted interactions with nuclear receptors like the Glucocorticoid and Androgen receptors are based on structural similarities to known ligands, but the precise binding modes and the resulting conformational changes in the receptors require further elucidation through experimental studies such as co-crystallization and detailed molecular docking simulations. plantaedb.com

Enzyme Inhibition Kinetics and Allosteric Modulation by this compound

Deciphering Intracellular Signaling Cascade Perturbations by this compound

The interaction of this compound with its molecular targets can trigger downstream effects on various intracellular signaling pathways, ultimately influencing cellular processes such as cell cycle, apoptosis, and autophagy.

Research on an extract from Coscinium fenestratum, which contains (-)-8-oxotetrahydrothalifendine, has indicated anti-proliferative activity. phcogj.com This effect was associated with a decrease in the cell cycle protein cyclin D1. phcogj.com Cyclin D1 is a critical regulator of the G1 to S phase transition in the cell cycle, and its downregulation can lead to cell cycle arrest. This suggests a potential mechanism by which this compound may contribute to the control of cell proliferation.

The same extract from Coscinium fenestratum was also found to increase the levels of pro-apoptotic proteins NAG-1 and ATF3. phcogj.com The activation of such proteins is a key step in initiating programmed cell death, or apoptosis. While these findings are from an extract containing multiple compounds, they point to a potential role for its constituents, including this compound, in the induction of apoptosis.

The closely related and often co-occurring alkaloid, berberine (B55584), has been extensively studied for its ability to induce autophagy in various cell types. sci-hub.senih.gov Autophagy is a cellular process of self-degradation of cellular components, which plays a critical role in cellular homeostasis and response to stress. While direct evidence for this compound as an autophagy modulator is still lacking, its structural similarity to berberine and its presence in extracts that affect cell fate pathways suggest that this is a plausible area for future investigation. sci-hub.senih.gov

Influence of this compound on Inflammatory Mediators and Cytokine Networks

While direct research on the influence of this compound on inflammatory mediators and cytokine networks is limited, the activities of structurally related alkaloids, such as berberine, provide a framework for potential mechanisms. Inflammatory responses are complex processes involving a variety of cells and signaling molecules. oncotarget.com Key players in this network are cytokines, small proteins that are crucial for cell signaling during inflammation. abcam.com

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), are known to promote inflammation. abcam.comnih.gov In conditions like rheumatoid arthritis, these cytokines are central to the disease's progression. nih.govmdpi.com They can activate various cells, including synovial fibroblasts and macrophages, to release more inflammatory molecules, creating a self-perpetuating cycle. mdpi.com The activation of inflammatory pathways, such as the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, is a critical step in the production of these inflammatory mediators. oncotarget.com

Given that some natural compounds have demonstrated anti-inflammatory properties by modulating these pathways, it is plausible that this compound could exert similar effects. For instance, berberine has been shown to possess anti-inflammatory effects. sci-hub.se Further investigation is needed to determine if this compound directly inhibits the production of pro-inflammatory cytokines, blocks their receptor signaling, or interferes with the downstream signaling cascades that lead to an inflammatory response.

Redox Homeostasis and Antioxidant Defense Modulation by this compound

Redox homeostasis is the delicate balance between the production of reactive oxygen species (ROS) and the body's ability to counteract or detoxify their harmful effects through antioxidant defenses. nih.govmdpi.com An imbalance in favor of oxidants leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. mdpi.com Antioxidants, both enzymatic and non-enzymatic, play a crucial role in maintaining this balance. nih.gov

While direct studies on this compound's role in modulating redox homeostasis are not extensively documented, the antioxidant properties of related isoquinoline (B145761) alkaloids, like berberine, have been noted. sci-hub.se These compounds can potentially mitigate oxidative stress by scavenging free radicals or by enhancing the activity of antioxidant enzymes. sci-hub.sewisdomlib.org For example, some natural compounds have been shown to protect against lipid peroxidation and enhance the antioxidant defense system. sci-hub.se

Structure-Activity Relationship (SAR) Studies of this compound Analogues for Mechanistic Insight

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For this compound, while specific SAR studies are not widely published, the principles of SAR can be applied by examining related compounds. acs.orgplos.org

For example, studies on berberine and its analogues have provided insights into the structural features necessary for their biological activities. plos.orgresearchgate.net The core isoquinoline scaffold is a common feature among these compounds. Modifications to the substituents on the aromatic rings or the quaternary nitrogen atom can significantly alter their pharmacological properties. The planarity of the molecule and the presence of specific functional groups, such as methoxy (B1213986) groups, can influence how the compound interacts with its biological targets. researchgate.net

In the case of this compound, the presence of the oxo group at position 8 and the tetrahydro nature of one of the rings are key structural features that distinguish it from related alkaloids. acs.orgresearchgate.net These features likely influence its three-dimensional conformation and, consequently, its binding affinity to target proteins. researchgate.net Systematic modification of these features, such as altering the position of the oxo group or the substituents on the aromatic rings, would be a classical approach to establish a comprehensive SAR profile.

Rational Design of this compound Derivatives Based on Molecular Docking and SAR

Rational drug design leverages the understanding of a biological target's three-dimensional structure to design and synthesize new compounds with improved potency and selectivity. researchgate.netexplorationpub.com This process often involves computational techniques like molecular docking. ekb.egmdpi.com

For this compound, a rational design approach would begin with identifying its biological target(s). Once a target is known, molecular docking simulations can be used to predict how this compound and its potential derivatives bind to the active site of the target protein. ekb.egmdpi.comchimicatechnoacta.ru These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. mdpi.com

Based on these docking studies and established SAR principles, new derivatives of this compound can be designed. For example, if a particular region of the binding pocket is found to be unoccupied, a functional group could be added to the this compound scaffold to create additional interactions and enhance binding. The designed derivatives would then be synthesized and tested for their biological activity, and the results would be used to refine the computational models in an iterative process.

Quantitative Structure-Activity Relationships (QSAR) in this compound Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com QSAR models are built by correlating physicochemical properties or structural features of molecules with their observed activities. mdpi.comsemanticscholar.org

In the context of this compound research, a QSAR study would involve a dataset of its analogues with known biological activities. explorationpub.com Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each analogue. mdpi.com These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity. semanticscholar.org

Multiple linear regression or more advanced machine learning algorithms can then be used to build a QSAR model that can predict the biological activity of new, untested compounds. nih.govsemanticscholar.org A validated QSAR model can be a valuable tool for prioritizing the synthesis of new derivatives with potentially enhanced activity, thereby accelerating the drug discovery process. nih.gov

Advanced In Vitro Cellular Models for Probing this compound Mechanisms (e.g., 3D cultures, organoids)

Traditional two-dimensional (2D) cell cultures have limitations in mimicking the complex microenvironment of tissues in the body. ucl.ac.uk Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant platform for studying drug effects. ucl.ac.ukmdpi.comijbs.com

Organoids are self-organizing 3D structures derived from stem cells that can recapitulate the architecture and function of an organ in vitro. ucl.ac.ukmdpi.comthewellbio.com These models are increasingly being used in drug discovery and disease modeling. ijbs.cominrae.fr The use of 3D cultures and organoids could provide significant insights into the mechanisms of action of this compound.

For example, if this compound is being investigated for its effects on a specific organ, organoids derived from that tissue could be used to study its efficacy and cellular responses in a more realistic context. inrae.fr These advanced models allow for the investigation of cell-cell and cell-matrix interactions, which are often lost in 2D cultures. ucl.ac.uk This can lead to a better understanding of how the compound affects tissue-level processes.

Investigation of this compound Transport and Intracellular Compartmentalization

The ability of a drug to reach its intracellular target is a critical determinant of its pharmacological effect. This involves transport across the cell membrane and potential compartmentalization within different organelles. pressbooks.publibretexts.org The transport of molecules across the plasma membrane can occur through passive diffusion or active transport mechanisms that may require energy. pressbooks.pubyoutube.com

The physicochemical properties of this compound, such as its size, charge, and lipophilicity, will influence its ability to cross cell membranes. Once inside the cell, a compound may not be uniformly distributed but can accumulate in specific subcellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum. nih.govnih.gov This intracellular compartmentalization can be a key factor in its mechanism of action. nih.gov

Investigating the cellular uptake and subcellular localization of this compound would involve techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical quantification. Understanding how this compound is transported into cells and where it accumulates can provide crucial clues about its molecular targets and pharmacological effects.

Pre Clinical Mechanistic Pharmacokinetic and Pharmacodynamic Investigations of 8 Oxotetrahydrothalifendine

Absorption and Distribution Dynamics of 8-Oxotetrahydrothalifendine in Model Organisms (Mechanistic Insights into Tissue Specificity)

There is no specific data available from preclinical studies in model organisms concerning the tissue-specific accumulation and distribution patterns of this compound.

For context, studies on related protoberberine alkaloids, such as berberine (B55584) and coptisine (B600270), indicate that after oral administration, these compounds generally exhibit low plasma concentrations but can distribute to various tissues. For instance, berberine has been shown to be widely distributed in the liver, kidney, brain, and heart in rats after oral administration. frontiersin.org Similarly, coptisine, another protoberberine alkaloid, has been found to accumulate in higher concentrations in different brain regions after intravenous administration in rats. jst.go.jp However, it is crucial to note that these findings for berberine and coptisine cannot be directly extrapolated to this compound without dedicated experimental evidence.

Table 1: Illustrative Table of Potential Tissue Distribution Data for this compound

TissueConcentration (ng/g or µg/g)
LiverData not available
KidneyData not available
SpleenData not available
HeartData not available
LungData not available
BrainData not available
Adipose TissueData not available

This table is for illustrative purposes only, as no experimental data for this compound has been reported.

No studies have been published that specifically investigate the ability of this compound to penetrate the blood-brain barrier (BBB) or its disposition within the central nervous system (CNS).

Generally, the ability of isoquinoline (B145761) alkaloids to cross the BBB is variable and depends on their specific physicochemical properties. researchgate.net Some protoberberine alkaloids, like berberine, have been reported to cross the BBB. frontiersin.orgnih.gov For example, after intravenous administration, coptisine was found to quickly cross the BBB and was then slowly eliminated from different brain regions in rats. jst.go.jp Compounds with a log BB value greater than 0.3 are generally considered to be well-distributed to the brain. researchgate.net Without experimental data, the BBB penetration potential of this compound remains unknown.

Tissue-Specific Accumulation and Distribution Patterns of this compound

Biotransformation Pathways and Metabolite Identification of this compound

There is a lack of scientific reports detailing the biotransformation pathways or identifying the metabolites of this compound.

No research has been conducted to identify the specific hepatic or extrahepatic enzymes involved in the metabolism of this compound. The liver is a primary site for the metabolism of many xenobiotics, including alkaloids, through the action of cytochrome P450 (CYP) enzymes and other enzyme systems. nih.gov Extrahepatic tissues such as the intestine can also play a significant role in the metabolism of certain compounds. frontiersin.org

The specific Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions for this compound have not been elucidated.

For related protoberberine alkaloids, metabolic pathways can be complex. For example, coptisine is known to undergo various metabolic transformations, including hydroxylation, hydrogenation, demethylation, and dehydrogenation, as well as conjugation with glucuronic acid and sulfate. jst.go.jp Berberine is also known to be metabolized through demethylation, glucuronidation, and sulfonation. frontiersin.org A study on the Zuojin formula, which contains various alkaloids, identified 8-oxocoptisine (B183218) and 8-oxoepiberberine, which are structurally analogous to this compound, in rat plasma. nih.govdntb.gov.ua This suggests that oxidation at the C-8 position is a relevant metabolic pathway for some protoberberine alkaloids. frontiersin.org

Table 2: Hypothetical Metabolic Pathways for this compound

PhaseReaction TypePotential Metabolite(s)
Phase IOxidationData not available
ReductionData not available
HydrolysisData not available
Phase IIGlucuronidationData not available
SulfationData not available

This table presents hypothetical metabolic reactions, as no experimental data for this compound has been reported.

Role of Hepatic and Extrahepatic Enzymes in this compound Metabolism

Excretion Kinetics and Routes of this compound and its Metabolites

There is no available data on the excretion kinetics or the primary routes of elimination (e.g., renal, biliary) for this compound and its potential metabolites. Studies on related compounds like coptisine have identified metabolites in urine and bile, suggesting both renal and biliary excretion pathways. jst.go.jp

Pharmacokinetic-Pharmacodynamic Modeling for Mechanistic Understanding of this compound Action In Vivo

Comprehensive searches of scientific literature and biomedical databases did not yield any specific studies on the pharmacokinetic-pharmacodynamic (PK-PD) modeling of this compound. While this alkaloid has been identified as a constituent of plants such as Hydrastis canadensis (goldenseal) and Coscinium fenestratum, research into its biological activity and in vivo behavior is exceptionally limited. jipbs.comtaylorandfrancis.com

PK-PD modeling is a crucial quantitative tool in drug development that integrates pharmacokinetic data (what the body does to a drug) with pharmacodynamic data (what the drug does to the body) to describe the time course of a drug's effect. nih.govnih.gov This modeling allows for a mechanistic understanding of a compound's action, helping to predict therapeutic outcomes and optimize dosing regimens. nih.govplos.org For a compound like this compound, a hypothetical PK-PD modeling approach would first require foundational in vitro and in vivo data.

A theoretical workflow for establishing a PK-PD model for this compound would involve:

Characterization of Pharmacokinetics: This would entail in vivo studies in preclinical species to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). Data on its clearance, volume of distribution, and half-life would be essential.

Identification of Pharmacodynamic Endpoints: A measurable biological effect of the compound would need to be identified. One study noted that a derivative of (-)-8-oxotetrahydrothalifendine exhibited dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibition in vitro, suggesting a potential anti-inflammatory effect that could be quantified. jipbs.com Another study listed it among compounds tested for aromatase inhibition. keydaru.ir These or other validated biomarkers would need to be measured over time following administration.

Model Development: Based on the collected data, a mathematical model would be constructed. This could range from a simple direct-effect model to more complex indirect-response or cell-turnover models, depending on the mechanism of action.

Without these prerequisite data, no PK-PD models for this compound have been developed or published. The majority of research on alkaloids from Hydrastis canadensis has focused extensively on berberine, for which numerous pharmacokinetic and pharmacodynamic studies exist.

Formulation Strategies for Research-Grade this compound for Pre-clinical Mechanistic Studies

There is no available information in the scientific literature detailing specific formulation strategies for research-grade this compound intended for pre-clinical mechanistic studies. The development of a suitable formulation is a critical step to ensure adequate and reproducible exposure of the compound in animal models.

The choice of formulation strategy is heavily dependent on the physicochemical properties of the active pharmaceutical ingredient (API), such as its solubility, stability, and permeability, as well as the intended route of administration (e.g., oral, intravenous, subcutaneous). As these fundamental properties have not been publicly documented for this compound, any discussion of formulation strategies remains speculative.

For a novel, poorly characterized compound like this compound, a typical preclinical formulation development workflow would include the following considerations:

Table 1: General Formulation Approaches for Preclinical Research

Formulation TypeDescriptionKey ExcipientsPrimary Use in Preclinical Studies
Aqueous Solution The simplest formulation, used when the compound has sufficient aqueous solubility.Buffers, tonicity-adjusting agents.Intravenous (IV) administration for determining absolute bioavailability and intrinsic pharmacokinetic parameters.
Co-solvent System Used for compounds with poor aqueous solubility. A water-miscible organic solvent is used to dissolve the compound.Polyethylene glycol (PEG), propylene (B89431) glycol (PG), ethanol, glycerin.Oral (PO) and IV administration. Care must be taken to avoid precipitation upon dilution in aqueous physiological fluids.
Suspension A dispersion of fine drug particles in a liquid vehicle, suitable for water-insoluble compounds.Suspending agents (e.g., methylcellulose), wetting agents (e.g., Tween 80).Primarily for oral gavage. Particle size is a critical parameter affecting dissolution and absorption.
Lipid-Based Formulation Formulations using lipids to enhance the solubility and absorption of lipophilic compounds.Oils (e.g., sesame oil, medium-chain triglycerides), surfactants.Oral or subcutaneous (SC) administration, can sometimes provide a depot effect for sustained release.

Given that this compound is an alkaloid, it may possess low aqueous solubility, a common characteristic for such molecules. Therefore, initial formulation efforts would likely focus on solubilization techniques, such as creating co-solvent systems or micronized suspensions, to enable initial pharmacokinetic and efficacy screening in animal models. However, without empirical data, the optimal formulation strategy remains undetermined.

Advanced Analytical and Biophysical Methodologies for 8 Oxotetrahydrothalifendine Research

High-Resolution Mass Spectrometry-Based Omics Approaches for 8-Oxotetrahydrothalifendine Metabolomics and Proteomics

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the untargeted and targeted analysis of this compound and its metabolites in complex biological matrices. Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass analyzers like Orbitrap or Quadrupole Time-of-Flight (Q-TOF) offer exceptional sensitivity, mass accuracy, and resolution, which are indispensable for metabolomics and proteomics studies. nih.govsemanticscholar.orgnih.govthegoodscentscompany.comresearchgate.netresearchgate.net

In the realm of metabolomics, UHPLC-HRMS enables the comprehensive profiling of metabolites in biological samples following exposure to this compound. This approach can identify potential biotransformation products, such as hydroxylated, demethylated, or conjugated derivatives. sci-hub.sedokumen.pubtheinterstellarplan.com The high mass accuracy of HRMS allows for the confident determination of elemental compositions, while tandem MS (MS/MS) fragmentation patterns provide structural insights into the metabolites. For instance, a systematic method for the identification of aporphine (B1220529) alkaloids in Sabia schumanniana Diels was established using UHPLC-Q-Exactive Orbitrap/MS, identifying 70 compounds, many for the first time in that species. nih.gov While specific metabolomics studies on this compound are not extensively documented, the methodologies applied to related aporphine alkaloids are directly transferable.

Proteomics approaches, also leveraging HRMS, can identify protein targets that interact with this compound. This can be achieved through methods like affinity purification-mass spectrometry, where a tagged version of the alkaloid is used to pull down its binding partners from a cell lysate. Subsequent proteomic analysis of the pulled-down proteins can reveal the cellular pathways modulated by the compound.

Table 1: Representative HRMS Data for Aporphine Alkaloids
CompoundMolecular Formula[M+H]⁺ (Observed)[M+H]⁺ (Calculated)Mass Error (ppm)Reference
This compoundC₁₉H₁₇NO₅340.1178340.1185-2.1 nih.gov
Liriodenine (B31502)C₁₇H₉NO₃276.0655276.0661-2.2 ebi.ac.uk
Nuciferine (B1677029)C₁₉H₂₁NO₂296.1645296.1650-1.7 mdpi.com
RoemerineC₁₈H₁₇NO₂280.1332280.1338-2.1 mdpi.com

This table presents representative high-resolution mass spectrometry data for aporphine alkaloids, including this compound, to illustrate the typical mass accuracy achieved with this technique.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies of this compound

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation and conformational analysis of this compound in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental structural information, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for determining the three-dimensional structure. nih.govrsc.orgcreative-biostructure.comresearchgate.net

Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton spin-spin coupling networks, which helps in identifying the spin systems within the molecule. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are employed to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations are instrumental in assembling the complete molecular skeleton.

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable. These experiments detect through-space interactions between protons that are in close proximity, providing crucial distance constraints for 3D modeling. Such studies can reveal the preferred conformation of the tetrahydroisoquinoline ring system and the orientation of its substituents in solution. For instance, high-field and 2D-NMR studies on the aporphine alkaloid glaucine (B1671577) allowed for the complete assignment of its alicyclic protons and provided insights into its conformation. nih.gov

Table 2: Representative 2D NMR Experiments for Aporphine Alkaloid Structural Elucidation
NMR ExperimentInformation ObtainedApplication to this compound
COSY (Correlation Spectroscopy)¹H-¹H spin-spin coupling correlationsIdentifies neighboring protons in the ring systems.
HSQC (Heteronuclear Single Quantum Coherence)¹H-¹³C one-bond correlationsAssigns protons to their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C long-range (2-3 bond) correlationsConnects different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy)Through-space ¹H-¹H correlations (short distances)Determines the 3D conformation and stereochemistry.

This table outlines the key multi-dimensional NMR experiments and their application in the structural and conformational analysis of aporphine alkaloids like this compound.

Advanced Chromatographic and Electrophoretic Techniques for Complex Mixture Analysis and Purity Assessment in this compound Research

The isolation, purification, and purity assessment of this compound from natural sources or synthetic preparations rely heavily on advanced chromatographic and electrophoretic techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both analytical and preparative purposes. mdpi.comucl.ac.bephytopharmajournal.com Reversed-phase HPLC with C18 columns is commonly used for the separation of aporphine alkaloids, often employing mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. semanticscholar.orgucl.ac.be

For the purification of larger quantities of this compound, preparative HPLC is employed. phytopharmajournal.com Furthermore, High-Speed Counter-Current Chromatography (HSCCC) has emerged as a valuable technique for the separation of alkaloids from crude extracts without the need for solid stationary phases, which can lead to irreversible adsorption and sample loss. mdpi.com A study on the purification of aporphine alkaloids from Nelumbo nucifera demonstrated the successful one-step purification of four alkaloids, including nuciferine and roemerine, using HSCCC. mdpi.com

Purity assessment is critical for ensuring the quality of this compound used in biological and biophysical studies. HPLC coupled with a photodiode array (PDA) detector allows for the assessment of peak purity by analyzing the UV-Vis spectra across a single chromatographic peak. A purity of over 95% is generally required for detailed biological and biophysical characterization.

Table 3: Comparison of Advanced Chromatographic Techniques for Aporphine Alkaloid Analysis
TechniquePrincipleAdvantages for this compound Research
UHPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase with very small particles (<2 µm).High resolution, high speed, and high sensitivity for complex mixture analysis and purity assessment.
Preparative HPLC Similar to analytical HPLC but with larger columns and higher flow rates to isolate larger quantities of a compound.Enables the purification of milligram to gram quantities of this compound for further studies.
HSCCC Liquid-liquid partition chromatography without a solid support matrix.High sample recovery, no irreversible adsorption, suitable for crude extract fractionation.

This table compares the key features of advanced chromatographic techniques applicable to the research of this compound.

X-ray Crystallography, Cryo-Electron Microscopy, and Single-Molecule Fluorescence for Structural Biology of this compound Interactions

To understand the biological activity of this compound at a molecular level, it is essential to determine the three-dimensional structure of its complexes with biological targets, such as proteins or nucleic acids. X-ray crystallography is a powerful technique for obtaining high-resolution structural information. This method requires the crystallization of the target-ligand complex, which can be a significant challenge. However, when successful, it provides a detailed atomic-level view of the binding site and the specific interactions that stabilize the complex. For example, the crystal structure of the oxoaporphine alkaloid liriodenine has been determined, providing precise bond lengths and angles. ebi.ac.uk While a crystal structure for this compound is not yet reported, the techniques applied to related alkaloids are directly applicable. researchgate.netnih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large protein complexes and membrane proteins, often in their near-native state. frontiersin.orgresearchgate.netucl.ac.uknih.govspringernature.com For large or flexible protein targets of this compound that are difficult to crystallize, cryo-EM offers a viable alternative for structural elucidation.

Single-molecule fluorescence spectroscopy, particularly Förster Resonance Energy Transfer (FRET), provides a means to study the conformational dynamics of protein-ligand interactions in real-time. psl.eupnas.orgnih.govresearchgate.netacs.org By labeling the target protein and/or this compound with fluorescent probes, one can monitor changes in distance between the probes upon binding, providing insights into the mechanism of interaction and any induced conformational changes.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics of this compound

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful biophysical techniques for characterizing the binding of this compound to its biological targets in a label-free manner.

SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte from solution to a ligand immobilized on the chip. nih.gov This technique provides real-time data on the association (kₐ) and dissociation (kₔ) rates of the binding event, from which the equilibrium dissociation constant (K₋) can be calculated. K₋ is a measure of the binding affinity. SPR is highly sensitive and requires relatively small amounts of sample. For instance, SPR was used to investigate the binding of an aporphine alkaloid derivative to the TLR2 protein, revealing a K₋ value of 0.18 µM. nih.gov

Isothermal Titration Calorimetry (ITC), on the other hand, directly measures the heat change (enthalpy, ΔH) that occurs upon the binding of a ligand to a macromolecule in solution. harvard.eduplos.orgmalvernpanalytical.comresearchgate.netupm.es By titrating the ligand into a solution of the target molecule, a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This detailed thermodynamic information provides deep insights into the forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions).

Table 4: Biophysical Techniques for Studying this compound Interactions
TechniqueParameters MeasuredKey Advantages
Surface Plasmon Resonance (SPR) Association rate (kₐ), Dissociation rate (kₔ), Equilibrium dissociation constant (K₋)Real-time, label-free, high sensitivity, kinetic information.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Label-free, in-solution, complete thermodynamic profile.

This table summarizes the key parameters measured and advantages of SPR and ITC for characterizing the biomolecular interactions of this compound.

Computational Chemistry, Molecular Dynamics, and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for this compound Research

Computational approaches are increasingly integral to modern drug discovery and the study of natural products like this compound. These methods complement experimental data and provide insights into molecular properties and interactions at an atomic level of detail. sciencebiology.orgacs.orgsemanticscholar.orgresearchgate.netscielo.brarocjournal.com

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. This method can be used to screen virtual libraries of compounds against a known protein structure and to generate hypotheses about the binding mode of this compound to its potential targets.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time. acs.org Starting from a docked complex or a crystal structure, MD simulations can be used to assess the stability of the ligand-protein complex, to study conformational changes induced by ligand binding, and to calculate binding free energies. For example, MD simulations have been used to study the interaction of aporphine alkaloids with acetylcholinesterase. acs.org

For studying chemical reactions, such as enzymatic catalysis involving this compound or its metabolites, Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In this hybrid approach, the reactive center (e.g., the ligand and the active site residues) is treated with a high level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient classical force field (MM). This allows for the investigation of reaction mechanisms and the calculation of activation energies.

Table 5: Computational Approaches in this compound Research
Computational MethodApplicationInformation Gained
Molecular Docking Predicting ligand-protein binding modeBinding pose, scoring function to estimate affinity.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecular systemsComplex stability, conformational changes, binding free energy.
QM/MM Simulations Studying chemical reactions in biological systemsReaction pathways, transition states, activation energies.

This table outlines the application and the type of information that can be obtained from various computational methods in the study of this compound.

Ecological, Ethnopharmacological, and Biodiversity Contexts of 8 Oxotetrahydrothalifendine

Phytogeographical Distribution and Botanical Taxonomy of 8-Oxotetrahydrothalifendine-Producing Species

The alkaloid this compound has been identified in a select group of plant species belonging to the order Ranunculales. Its discovery is primarily linked to species within the Ranunculaceae (Buttercup family) and Menispermaceae families. The distribution of these plants spans various continents and climates, reflecting a diverse botanical origin for this compound.

The primary reported source of this compound is Hydrastis canadensis L., commonly known as Goldenseal. planetayurveda.comtaylorandfrancis.comnih.gov This perennial herb is native to the temperate deciduous forests of North America, specifically in southeastern Canada and the eastern United States. planetayurveda.comwikidoc.org It thrives in rich, shady woodland soils. planetayurveda.com The compound has also been isolated from Coscinium fenestratum (Gaertn.) Colebr., or Tree Turmeric, a large, woody climber found in the forests of Southeast Asia, particularly Thailand. rjptonline.orgacs.orgacs.org

Although this compound itself has not been explicitly reported from the genus Thalictrum (Meadow-rue), its chemical name strongly suggests a structural relationship. The Thalictrum genus is a large and widespread group within the Ranunculaceae family, comprising approximately 200 species. sciencescholar.usresearchgate.net These species are found across the globe in temperate regions, including North America, Europe, Africa, and Asia, with a significant concentration of species in China and the Himalayan region. sciencescholar.ustandfonline.comfrontiersin.orgnih.gov The genus is noted for producing a vast array of benzylisoquinoline and aporphine (B1220529) alkaloids, the same structural classes to which this compound belongs. sciencescholar.uswikipedia.orgwikipedia.org

Taxonomically, these species are all classified within the Eudicots, a major clade of flowering plants. planetayurveda.com Hydrastis canadensis and Thalictrum are placed in the family Ranunculaceae. vt.eduwikipedia.org Recent genetic studies confirm Hydrastis as a basal branch of this family. vt.edu The family Menispermaceae, which includes Coscinium fenestratum, is also within the order Ranunculales, indicating a close evolutionary relationship and a shared capacity for producing complex isoquinoline (B145761) alkaloids. rjptonline.org

Table 1: Botanical and Taxonomic Classification of Species Related to this compound

Taxonomic Rank Hydrastis canadensis L. Thalictrum L. (Genus) Coscinium fenestratum (Gaertn.) Colebr.
Kingdom Plantae planetayurveda.com Plantae sciencescholar.us Plantae
Clade Eudicots planetayurveda.com Eudicots wikipedia.org Eudicots
Order Ranunculales planetayurveda.com Ranunculales tandfonline.com Ranunculales
Family Ranunculaceae planetayurveda.comwikipedia.org Ranunculaceae sciencescholar.usnih.gov Menispermaceae rjptonline.org
Genus Hydrastis L. planetayurveda.com Thalictrum L. sciencescholar.us Coscinium Colebr. rjptonline.org
Species H. canadensis planetayurveda.com Approx. 200 species sciencescholar.us C. fenestratum rjptonline.org
Common Name Goldenseal, Orangeroot wikidoc.orgwikipedia.org Meadow-rue grafiati.com Tree Turmeric rjptonline.org

| Native Region | Eastern North America planetayurveda.com | Worldwide (Temperate) sciencescholar.ustandfonline.com | Southeast Asia rjptonline.org |

Chemoecology and Evolutionary Significance of this compound in Plant-Environment Interactions

This compound belongs to the vast and structurally diverse group of benzylisoquinoline alkaloids (BIAs). taylorandfrancis.comnih.govoup.com These specialized metabolites are not involved in the primary growth and development of the plant but play crucial roles in its interaction with the environment. The primary function of many BIAs is defensive, protecting the plant from a wide range of threats, including herbivores, insects, and microbial pathogens. nih.gov The production of such compounds is an evolutionary strategy that enhances the plant's survival and reproductive fitness.

The biosynthesis of BIAs is a complex process largely restricted to a specific lineage of flowering plants, primarily the order Ranunculales and the magnoliids. nih.govuq.edu.au Phylogenetic studies suggest that the genetic pathways for BIA synthesis have a monophyletic origin, meaning they evolved from a single common ancestor before the diversification of the eudicots. nih.gov Research indicates that the genes responsible for BIA production were duplicated before the emergence of modern angiosperms, and these duplicates were preferentially retained in magnoliids and early-diverging eudicots, enabling them to produce this chemical arsenal. uq.edu.aucolab.ws

The presence of this compound and related protoberberine alkaloids in plants like Hydrastis canadensis and Coscinium fenestratum is a key component of their chemical defense system. nih.govoup.com These alkaloids can deter feeding by animals due to their bitter taste and potential toxicity. Furthermore, many BIAs, such as the well-known compound berberine (B55584) (also found in H. canadensis), exhibit potent antimicrobial properties, which can protect the plant from bacterial and fungal infections. oup.com The evolutionary pressure exerted by pests and pathogens has likely driven the diversification of these alkaloid structures, leading to a wide array of compounds like this compound, each with potentially unique ecological functions.

Traditional Knowledge Systems and Ethnobotanical Contexts Leading to this compound Isolation

The scientific investigation of plants producing this compound was largely preceded and guided by their extensive use in traditional and folk medicine systems. tandfonline.comnih.gov The ethnobotanical history of these species pointed towards the presence of potent bioactive compounds, prompting the phytochemical research that ultimately led to the isolation of this and other alkaloids.

Hydrastis canadensis (Goldenseal) has a rich history of use among Native American tribes, who employed it to treat skin diseases, eye infections, and other inflammatory conditions. nih.gov It was also valued as a source of yellow dye. vt.edu Later, it was adopted into Appalachian folk medicine as a digestive aid and general tonic. wikidoc.orgvt.edu This long-standing use for treating infections spurred modern scientific interest in its antimicrobial constituents. nih.gov

The genus Thalictrum holds a prominent place in Traditional Chinese Medicine and the folk traditions of the Himalayan regions. tandfonline.comfrontiersin.org Various species are used to treat ailments such as dysentery, viral hepatitis, influenza, carbuncles, and eye inflammation. sciencescholar.usfrontiersin.orgsciencescholar.us For example, T. faberi is traditionally used against stomach cancer, while T. foliolosum is used as a febrifuge and for treating jaundice and rheumatism. sciencescholar.usnih.gov The roots of some Thalictrum species were even used as a substitute for Rhizoma coptidis (Chinese Goldthread), another famous medicinal plant rich in antimicrobial alkaloids. tandfonline.com This correlation between traditional use and the presence of specific alkaloid types—protoberberines for infections and aporphines for inflammation and pain—has been a valuable guide for bioprospecting. tandfonline.com

The isolation of this compound from H. canadensis was a direct result of bioassay-directed fractionation, a scientific method where traditional knowledge about a plant's medicinal properties guides the chemical separation process to find the active compounds. acs.orgacs.org

Table 2: Selected Ethnobotanical Uses of this compound-Related Plant Genera

Plant Genus Traditional Use System Documented Applications Reference(s)
Hydrastis Native American, Appalachian Folk Medicine Skin/eye infections, digestive aid, tonic, dye nih.govwikidoc.orgvt.edu
Thalictrum Traditional Chinese Medicine, Himalayan Folk Medicine Dysentery, hepatitis, influenza, stomach cancer, inflammation, jaundice, rheumatism, eye ailments sciencescholar.ustandfonline.comfrontiersin.orgnih.govsciencescholar.usnih.gov

| Coscinium | Traditional Thai Medicine | Used for properties attributed to its alkaloid content, including berberine | rjptonline.org |

Bioprospecting and Sustainable Utilization Strategies for this compound Sources in Research

The rich ethnobotanical history and diverse chemical profiles of species containing this compound make them prime candidates for bioprospecting—the search for new bioactive compounds from natural sources. tandfonline.comnih.gov The genus Thalictrum, for instance, is considered a potential source for the discovery of new chemicals for drug research and development due to its vast number of species and the array of alkaloids it produces. researchgate.nettandfonline.com However, the increasing demand for these plants in both traditional medicine and scientific research has raised significant conservation concerns.

Hydrastis canadensis is a prominent example of a species threatened by its own medicinal value. Overharvesting from the wild has led to its classification as a vulnerable species. wikipedia.org This highlights the critical need for sustainable utilization strategies to ensure that these valuable natural resources are not depleted.

To address these challenges, several strategies are being implemented. The most direct approach is the development of sustainable agricultural practices. Cultivation of medicinal plants like H. canadensis and Thalictrum species can relieve pressure on wild populations and provide a consistent and reliable source of material for research and commercial use. wikidoc.orgicfre.gov.in Community-based programs that involve local farmers in cultivation and promote the creation of herbal homestead gardens are also being explored. icfre.gov.in

Furthermore, modern biotechnology offers promising solutions. Techniques such as plant tissue culture, including in vitro propagation and callus induction, are being developed for species like Thalictrum minus. jmp.ir These methods allow for the large-scale production of specific high-value alkaloids like berberine in a controlled lab environment, completely independent of wild harvesting. jmp.ir This not only ensures a sustainable supply but also offers the potential to optimize the production of desired compounds. Genetic and genomic studies are also vital, as they aid in correct species identification (preventing adulteration) and provide insights for conservation and targeted bioprospecting efforts. frontiersin.org


Future Research Trajectories and Interdisciplinary Outlooks for 8 Oxotetrahydrothalifendine

Integration of Artificial Intelligence and Machine Learning in 8-Oxotetrahydrothalifendine Discovery and Mechanistic Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of natural products like this compound. nih.govfrontiersin.org These computational tools can overcome the limitations of traditional screening methods by rapidly analyzing vast datasets to predict biological activities, identify protein targets, and optimize molecular structures. frontiersin.org

Table 1: Potential AI/ML Applications in this compound Research

AI/ML ApplicationResearch ObjectivePotential Impact
Target Prediction & DeconvolutionIdentify the primary and secondary protein targets of this compound.Uncover novel mechanisms of action and therapeutic indications beyond its known context. mdpi.comdrugtargetreview.com
Predictive Toxicology (in silico ADMET)Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile.Prioritize derivatives with favorable drug-like properties early in the discovery phase. frontiersin.org
QSAR ModelingElucidate the structure-activity relationships for active derivatives (e.g., COX/LOX inhibitors).Guide the rational design of more potent and selective analogues. mdpi.com
Generative ChemistryDesign novel molecules based on the this compound scaffold with optimized properties.Expand the chemical space for new intellectual property and improved therapeutic agents. nih.gov

Development of Advanced Organ-on-a-Chip and Microfluidic Systems for this compound Mechanistic Profiling

Organ-on-a-chip (OOC) systems are microfluidic devices that recreate the functional units of human organs in vitro, offering a more physiologically relevant environment than traditional 2D cell cultures. wikipedia.orgnih.govmicronit.com These systems allow for the study of complex cellular interactions, tissue-level responses, and pharmacokinetics in a controlled setting. mdpi.com

For a compound like this compound, particularly its anti-inflammatory derivatives, OOC technology presents a significant opportunity for mechanistic profiling. jipbs.com For example, a "joint-on-a-chip" model could be used to study the compound's effect on inflammatory processes in synovial tissue, while a "gut-on-a-chip" could investigate its effects on intestinal inflammation. These models can incorporate multiple cell types and simulate mechanical forces and fluid flow, providing insights into the compound's efficacy and mechanism in a human-relevant context. wikipedia.orgnih.gov Furthermore, multi-organ chips could be developed to study the metabolism of this compound in a liver-chip compartment and its subsequent effects on a connected target organ-chip, providing valuable data on its bioavailability and potential toxicity. mdpi.com

Table 2: Hypothetical Organ-on-a-Chip Models for this compound Research

OOC ModelBiological System SimulatedResearch Question
Inflammation-on-a-ChipVascular endothelium with immune cellsCan the COX/LOX inhibiting derivative reduce inflammatory cell recruitment and cytokine release? jipbs.com
Liver-on-a-ChipHepatocytes in a 3D microarchitectureWhat are the primary metabolites of this compound and is there any potential for drug-induced liver injury? mdpi.com
Gut-on-a-ChipIntestinal epithelial cells with immune componentsCan this compound or its derivatives modulate gut inflammation or permeability?
Blood-Brain Barrier (BBB)-on-a-ChipBrain endothelial cells with astrocytes and pericytesDoes the compound have the potential to cross the BBB and exert neuro-inflammatory or neuroprotective effects?

Exploration of Synergistic and Antagonistic Interactions of this compound with Other Bioactive Compounds

This context provides a strong rationale for future research into the interactive potential of this compound. Even though it was found to be inactive alone in an antitubercular assay, it is plausible that it could act as a synergist, potentiating the activity of berberine (B55584) or other co-occurring compounds. acs.orgthieme-connect.com Future studies should employ synergy-directed fractionation, a method that combines chromatographic separation with combination testing, to systematically evaluate the interactions between this compound and other components of its natural source extracts. researchgate.net Identifying whether it has synergistic, additive, or antagonistic effects could reveal a previously overlooked role and explain the therapeutic efficacy of the whole plant extract. thieme-connect.com

De Novo Design of Novel Chemical Entities Based on the this compound Pharmacophore

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. mdpi.com This process often starts with a pharmacophore, which is the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.gov

The discovery of an this compound derivative with dual COX/LOX inhibitory activity provides a critical starting point for this approach. jipbs.com The first step in this future trajectory would be to precisely define the pharmacophore responsible for this dual inhibition. Once this pharmacophore model is established, computational algorithms can be used to design novel molecules that retain these key features while possessing different core scaffolds. arxiv.orgbiorxiv.org The goal of such de novo design would be to generate new chemical entities with potentially improved potency, better selectivity, enhanced pharmacokinetic properties, and greater synthetic accessibility compared to the original natural product derivative. mdpi.com This strategy allows for the exploration of a much broader chemical space, leading to the development of novel anti-inflammatory drug candidates based on the foundational structure of this compound. mdpi.comnih.gov

Transdisciplinary Approaches to Bridging Fundamental this compound Research with Systems Biology and Network Pharmacology

The traditional "one-drug, one-target" paradigm is often insufficient for understanding the effects of complex molecules, which may interact with multiple targets. nih.gov Systems biology and network pharmacology offer a holistic approach by integrating large-scale data to map the complex interaction networks of drugs within a biological system. nih.govresearchgate.net

Q & A

Q. What statistical approaches are suitable for analyzing this compound bioactivity data?

  • Methodological Answer : Use dose-response curves (e.g., IC50 calculations via nonlinear regression) for antimicrobial assays. For synergistic studies, apply the Chou-Talalay combination index method. Include error propagation analysis for purity-adjusted activity measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.